4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine
Overview
Description
4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine is a chemical compound with the empirical formula C11H16N2OSi and a molecular weight of 220.34 g/mol . It is a halogenated heterocycle and belongs to the class of heterocyclic building blocks and organosilicon reagents . This compound is primarily used in early discovery research and is known for its unique chemical properties .
Preparation Methods
The synthesis of 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine involves several steps. One common method is the Sonogashira coupling reaction, which involves the reaction of 4-bromobenzaldehyde with triphenylphosphine in anhydrous triethylamine, followed by the addition of ethynyltrimethylsilane and palladium (II) acetate under an inert atmosphere . This reaction typically requires specific conditions such as anhydrous solvents and an inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other nucleophiles.
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alkyne.
Scientific Research Applications
4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile reagent in synthetic chemistry .
Comparison with Similar Compounds
4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine can be compared with other similar compounds, such as:
5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine: This compound has a similar structure but with a methyl group instead of a methoxy group.
5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine: This compound has a chlorine atom instead of a methoxy group.
2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine: This compound has a chlorine atom and a different substitution pattern on the pyridine ring.
These similar compounds highlight the versatility of the trimethylsilyl-ethynyl group in modifying the chemical properties and reactivity of pyridine derivatives.
Properties
IUPAC Name |
4-methoxy-3-(2-trimethylsilylethynyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OSi/c1-14-10-5-7-13-11(12)9(10)6-8-15(2,3)4/h5,7H,1-4H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEMZSDPPMVKEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)N)C#C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673898 | |
Record name | 4-Methoxy-3-[(trimethylsilyl)ethynyl]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142191-65-8 | |
Record name | 2-Pyridinamine, 4-methoxy-3-[2-(trimethylsilyl)ethynyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142191-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-3-[(trimethylsilyl)ethynyl]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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